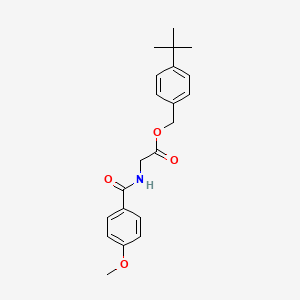![molecular formula C19H20N2O5S B4621681 {2-[(3-{[(4-methylphenyl)amino]carbonyl}-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]-2-oxoethoxy}acetic acid](/img/structure/B4621681.png)
{2-[(3-{[(4-methylphenyl)amino]carbonyl}-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]-2-oxoethoxy}acetic acid
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of closely related cyclopentathiophenacetic acid derivatives involves starting from suitable formylthiophenes. The reactivity of different functional groups within these compounds has been studied, highlighting pathways for obtaining bicyclic systems with potential applications in chemical synthesis (Jilale et al., 1993).
Molecular Structure Analysis
For compounds similar to the one , molecular structure analysis is typically conducted using X-ray crystallography or NMR techniques. These analyses reveal the planarity or non-planarity of certain molecular fragments and the presence of hydrogen bonding, which significantly influences the chemical behavior and reactivity of these molecules (Burns & Hagaman, 1993).
Chemical Reactions and Properties
The reactivity of related compounds under various conditions has been extensively explored. For example, the Beckmann rearrangement of specific acetates leads to novel bicyclic systems, showcasing the diverse chemical reactivity these types of compounds possess (Jilale et al., 1993). Moreover, interactions with different reagents can lead to a wide array of derivatives, highlighting the versatile chemical properties these molecules exhibit.
Physical Properties Analysis
Physical properties such as melting points, solubility, and molecular conformations can be deduced from structural studies and synthesis outcomes. For instance, the crystal and molecular structures of certain derivatives provide insights into the arrangement of molecules in the solid state and the impact of substituents on physical properties (Baul et al., 2002).
Chemical Properties Analysis
Chemical properties, including reactivity towards various functional group transformations, cyclization reactions, and the formation of different heterocyclic systems, have been a focus of research in related chemical entities. These studies often aim to develop new synthetic methodologies and understand the underlying mechanisms of these transformations (Shipilovskikh et al., 2009).
Wissenschaftliche Forschungsanwendungen
Synthesis and Reactivity
The reactivity and synthesis of cyclopentathiophenacetic acid derivatives demonstrate the broader chemical interest in structurally complex molecules for potential applications in medicinal chemistry and materials science. For example, the study by A. Jilale et al. (1993) focuses on the synthesis and reactivity of oxodihydrocyclopentathiophenacetic acids, exploring their potential through various chemical transformations (Jilale, Netchitaïlo, Decroix, & Végh, 1993).
Antioxidant and Enzyme Inhibitory Properties
The compound's relevance extends to the study of molecules with antioxidant properties and enzyme inhibitory activity. M. Ikram et al. (2015) synthesized compounds with antioxidant properties and selective xanthine oxidase inhibitory activities, demonstrating the potential of structurally complex molecules for therapeutic applications (Ikram et al., 2015).
Novel Synthesis Approaches
Innovative synthesis methods for heterocyclic compounds are crucial for expanding the toolkit available for drug discovery and material science. The work by A. S. El-Ahl (2000) on the synthesis of novel heterocyclic compounds exemplifies this direction, potentially offering new pathways for the synthesis of complex molecules like the one (El-Ahl, 2000).
Biocatalysis for Synthesis
The synthesis of trihydroxyphenolic acids using biocatalysts, as discussed by T. Dhammaraj et al. (2015), illustrates the growing importance of enzymatic methods in the efficient and selective synthesis of complex organic molecules. This approach may offer environmentally friendly and selective methods for synthesizing compounds similar to "{2-[(3-{[(4-methylphenyl)amino]carbonyl}-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]-2-oxoethoxy}acetic acid" (Dhammaraj et al., 2015).
Eigenschaften
IUPAC Name |
2-[2-[[3-[(4-methylphenyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]amino]-2-oxoethoxy]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5S/c1-11-5-7-12(8-6-11)20-18(25)17-13-3-2-4-14(13)27-19(17)21-15(22)9-26-10-16(23)24/h5-8H,2-4,9-10H2,1H3,(H,20,25)(H,21,22)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGVBKOBIJGDXJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(SC3=C2CCC3)NC(=O)COCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-1-(2-methylphenyl)-2-pyrrolidinone](/img/structure/B4621600.png)
![methyl 2-({[2-(mesitylsulfonyl)hydrazino]carbonothioyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4621603.png)

![N-{[(4-fluorophenyl)amino]carbonothioyl}pentanamide](/img/structure/B4621610.png)

![2-[(3-cyclohexyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]-N-phenylacetamide](/img/structure/B4621628.png)

![methyl 7-cyclopropyl-3-(4-methoxybenzyl)-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4621650.png)
![1-{2-[(3,4-dimethylphenyl)(methylsulfonyl)amino]butanoyl}-4-piperidinecarboxamide](/img/structure/B4621659.png)

![1-[3-(2,5-dimethylphenoxy)propyl]-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B4621669.png)
![N-(2,5-difluorophenyl)-7-(2-furyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4621691.png)
![N~1~-[2-(dimethylamino)ethyl]-N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4621698.png)
![methyl 6-[({[3-(acetylamino)phenyl]amino}carbonothioyl)amino]-3-chloro-1-benzothiophene-2-carboxylate](/img/structure/B4621709.png)